molecular formula C13H13ClO4 B1269188 Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate CAS No. 137987-76-9

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate

Cat. No. B1269188
M. Wt: 268.69 g/mol
InChI Key: GECMCNWALPGVMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate, often involves the Friedländer condensation reaction. For example, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes, employing KHSO4 as a catalyst under ultrasound irradiation conditions (Gao, Liu, Jiang, & Li, 2011).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which may have various substituents affecting its electronic and spatial configuration. The study of these structures often employs techniques such as X-ray diffraction. For instance, Achutha et al. (2017) synthesized a related compound and characterized its structure using single crystal X-ray diffraction studies, revealing specific intramolecular hydrogen bonds and π-π interactions contributing to its structural stability (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, reflecting their reactive sites on the benzofuran ring and the attached substituents. Vasileva et al. (2018) discussed the reactivity of ethyl benzothiophene carboxylates with secondary amines, leading to the formation of different products based on the reactants and conditions, indicating the versatile reactivity of such compounds (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).

Scientific Research Applications

Synthesis of Novel Compounds

  • Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate is used in the synthesis of diverse novel compounds. For instance, it is a precursor in the synthesis of a series of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These compounds were synthesized via one-pot reactions and are valuable in organic chemistry and potentially in pharmacological applications (Gao et al., 2011).

Biological Activity Studies

  • Several studies have explored the biological activities of benzofuran derivatives. Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate serves as a building block in synthesizing these derivatives. For instance, benzofuran derivatives have been synthesized and tested for their anti-HIV activities, showcasing potential in antiviral therapy research (Mubarak et al., 2007).

Chemical Synthesis and Structural Analysis

  • This compound is instrumental in the synthesis of various structurally unique benzofuran-based compounds. Such studies often include detailed structural analysis, providing insights into the properties and potential applications of these compounds in different fields, including materials science and medicinal chemistry (Choi et al., 2007).

Photoreactivity and Photochromism Studies

  • Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate can be used in the study of photoreactive compounds. Research involving its derivatives has contributed to understanding photoreactivity and photochromism, which are critical in developing new materials for optical and electronic applications (Yokoyama et al., 2004).

Development of Novel Quinoline Derivatives

  • It also plays a role in synthesizing novel quinoline derivatives. Such derivatives have been investigated for various biological activities, including antibacterial and antitubercular properties, making them significant in medicinal chemistry research (Li et al., 2019).

properties

IUPAC Name

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECMCNWALPGVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCC(=C2Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354871
Record name ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate

CAS RN

137987-76-9
Record name ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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